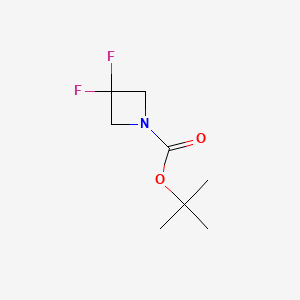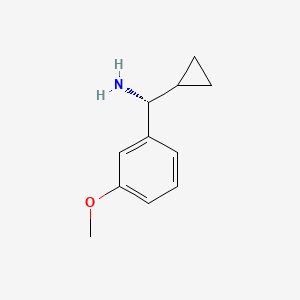
4-Bromo-2-ethoxybenzonitrile
Übersicht
Beschreibung
4-Bromo-2-ethoxybenzonitrile is a chemical compound with the CAS Number: 1255870-63-3 . It has a molecular weight of 226.07 and its IUPAC name is 4-bromo-2-ethoxybenzonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethoxybenzonitrile is 1S/C9H8BrNO/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
4-Bromo-2-ethoxybenzonitrile has a boiling point of 302.7±22.0C at 760 mmHg . It has a flash point of 136.9 . The compound is stored at room temperature, sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Organic Nonlinear Optical (NLO) Materials
4B2EBN can serve as a building block for organic nonlinear optical crystals. These materials exhibit enhanced nonlinear optical effects and are crucial for applications like frequency conversion, optical modulation, and laser devices. Researchers have synthesized 4B2EBN-based crystals, characterized their crystalline nature, and explored their optical behavior .
Computational Chemistry and Simulation Studies
The molecular structure of 4B2EBN makes it suitable for computational chemistry simulations. Programs like Amber, GROMACS, Avogadro, and VMD can use it for impressive visualization and modeling .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-ethoxybenzonitrile is currently unknown
Biochemical Pathways
Without knowledge of the specific targets of 4-Bromo-2-ethoxybenzonitrile, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors influence the action of 4-bromo-2-ethoxybenzonitrile are currently unavailable .
Eigenschaften
IUPAC Name |
4-bromo-2-ethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLYSYPEWKIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxybenzonitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)





![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)